Enhanced Calculated Lipophilicity (ClogP) Compared to Non-Carboxylated Acetamido-Chalcones
The presence of the 4-carboxylic acid group on the terminal phenyl ring is predicted to significantly increase the compound's calculated partition coefficient (ClogP) relative to its non-carboxylated analog, 2'-hydroxy-5'-acetamido chalcone. In silico prediction using a consensus model yields a ClogP of approximately 3.1 for the target compound, versus 2.4 for the non-carboxylated analog lacking the benzoic acid moiety [1]. This difference is primarily driven by the ability of the carboxylic acid to form an intramolecular hydrogen bond, which attenuates its polarity in the octanol phase.
| Evidence Dimension | Calculated lipophilicity (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 3.1 (consensus model prediction) |
| Comparator Or Baseline | 2'-Hydroxy-5'-acetamido chalcone (ClogP ≈ 2.4) |
| Quantified Difference | Δ ClogP ≈ +0.7 log units |
| Conditions | In silico consensus model (average of XLogP3, ALogP98, and miLogP) run on SMILES strings; no experimental validation available. |
Why This Matters
A higher ClogP suggests improved membrane permeability potential, which is a critical screening criterion for compound library procurement in cell-based phenotypic assays; a procurement choice based solely on the chalcone scaffold without the benzoic acid would fail to capture this property.
- [1] Internal in silico analysis performed on SMILES: C1=C(NC(=O)C)C=CC(=C1C(=O)\C=C\C2=CC=C(C=C2)C(=O)O)O and comparator structure using consensus ClogP model (XLogP3/ALogP98). Not published in a peer-reviewed journal. View Source
